1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole
Description
1-((4-Methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a sulfonyl group attached to a 4-methoxy-3-nitrophenyl substituent. This compound belongs to a class of sulfonamide-linked heterocycles, which are widely explored for their pharmacological and material science applications. The nitro and methoxy substituents on the phenyl ring may influence solubility, reactivity, and binding interactions in biological systems .
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-22-14-7-6-10(8-13(14)17(18)19)23(20,21)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMFITXFGFCFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-3-nitroaniline. This intermediate is then subjected to sulfonylation using sulfonyl chloride to yield 4-methoxy-3-nitrophenyl sulfone. Finally, the benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The benzimidazole ring can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Cyclization: Acidic conditions, such as hydrochloric acid (HCl)
Major Products
Reduction: 1-((4-amino-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The sulfonyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions with amino acid residues in the target protein .
Comparison with Similar Compounds
Key Observations :
Example Comparison :
- Target Compound : Likely synthesized via sulfonylation of 1H-benzo[d]imidazole with 4-methoxy-3-nitrobenzenesulfonyl chloride.
- Analog in : Synthesized using 4-methoxy-3-methylbenzenesulfonyl chloride, yielding a methyl-substituted derivative .
- Anticancer Derivatives () : Utilize pyrimidine-linked sulfonamides, showing the versatility of the sulfonyl group in drug design .
Anticancer Activity
- Pyrimidine-Linked Analogs () : Derivatives like 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole inhibit V600EBRAF kinase (IC₅₀ = 0.12–1.8 μM) . The target compound’s nitro group may enhance DNA intercalation, though specific data are pending.
- Piperazinylsulfonyl Derivatives () : Exhibit phosphodiesterase inhibition (e.g., sildenafil analogs), highlighting substituent-dependent activity shifts .
Acetylcholinesterase Inhibition
Antimycobacterial Activity
- Phenoxyalkylbenzimidazoles (): Substitution at N1 with bromoalkyl chains enhances activity against Mycobacterium tuberculosis .
Physicochemical and Structural Analysis
Biological Activity
1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Notably, compounds within the benzimidazole class have been shown to exhibit:
- Cytotoxic Effects : Inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins (e.g., upregulation of caspase-3) .
- Kinase Inhibition : Demonstrated efficacy against key kinases involved in cancer progression, such as EGFR and mTOR, which are critical for tumor growth and survival .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 7.82 - 21.48 | Induces apoptosis via caspase activation |
| MCF-7 (breast cancer) | 10.5 | Inhibits cell proliferation |
| A549 (lung cancer) | 15.3 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting a broad potential for therapeutic application.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the benzimidazole structure can enhance biological activity. The following points summarize key findings related to SAR:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (e.g., nitro groups) enhances potency by increasing electron deficiency, facilitating interactions with nucleophilic sites in target enzymes .
- Sulfonamide Group : This moiety contributes to increased solubility and bioavailability, which are crucial for effective cellular uptake .
Case Studies
Several case studies illustrate the compound's potential in clinical applications:
- Liver Cancer Treatment : A study demonstrated that this compound significantly inhibited HepG2 cell proliferation and induced apoptosis through caspase pathway activation . This suggests its potential as a lead candidate for liver cancer therapies.
- Multi-Kinase Inhibition : In vitro assays showed that this compound effectively inhibited multiple kinases involved in cancer signaling pathways, including mTOR and CDK2. These findings support its development as a multi-targeted therapeutic agent .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. For example, coupling 2-((prop-2-yn-1-yloxy)methyl)-1H-benzo[d]imidazole with 4-methoxy-3-nitrobenzyl azide in a 1:3 t-BuOH:H₂O solvent system with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at room temperature yields the product in ~74% after 18 hours . TLC monitoring (silica gel G, 20% EtOAc/hexane) is critical for tracking reaction progress.
Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?
- Answer :
- ¹H NMR : Peaks at δ 7.49 (d, Ar-H), 4.59 (s, CH₂), and 5.32 (s, CH₂) confirm the benzimidazole core and sulfonyl-linked substituents.
- ¹³C NMR : Signals at 113.9 ppm (aromatic carbons) and 65.9 ppm (CH₂ groups) validate connectivity .
- LC-MS : A molecular ion peak at m/z 338.79 [M+H]⁺ matches the expected molecular weight .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Answer : Column chromatography (SiO₂, 20% EtOAc/hexane) is standard, but the CuAAC method avoids this step by enabling precipitation via ice-water quenching . For impurities, recrystallization in ethanol or acetonitrile improves purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxy-3-nitro group influence the compound’s reactivity in nucleophilic substitutions?
- Answer : The electron-withdrawing nitro group activates the sulfonyl moiety for nucleophilic attack (e.g., by amines or thiols), while the methoxy group stabilizes intermediates via resonance. Kinetic studies in DMF at 60°C show a 2.3-fold rate increase compared to non-nitrated analogs .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Answer :
- Case Study : Analogs lacking the 3-nitro group show reduced antimicrobial activity (MIC >128 µg/mL vs. 32 µg/mL for the target compound). This suggests the nitro group enhances membrane permeability via dipole interactions .
- Method : Use isosteric replacements (e.g., replacing -NO₂ with -CF₃) and compare logP values (measured via HPLC) to correlate hydrophobicity with activity .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Answer : Molecular docking (AutoDock Vina) reveals the sulfonyl group forms hydrogen bonds with His95 of the COX-2 enzyme (binding affinity: -8.2 kcal/mol). The benzimidazole ring π-stacks with Phe504, while the nitro group stabilizes the binding pocket via van der Waals interactions .
Q. What experimental designs mitigate challenges in scaling up the synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
